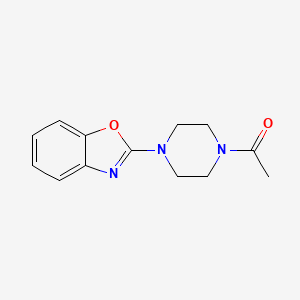
N-(3,5-dimethylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furamide derivatives involves reactions such as the interaction of furan-3-carbonyl chloride with aromatic amines in the presence of triethylamine, as seen in the synthesis of 2,4-dimethyl-N-aryl-3-furamides. These reactions are typically performed in dry dioxane, and the structures of the resulting substances are confirmed through techniques like 1H NMR spectroscopy and elemental analysis (Matiichuk et al., 2020).
Molecular Structure Analysis
Molecular docking studies are commonly used to predict the interaction of synthesized compounds with biological targets. For example, the anti-inflammatory activity of synthesized furamides has been investigated through molecular docking, indicating their potential efficacy (Matiichuk et al., 2020).
Chemical Reactions and Properties
Furamide derivatives participate in various chemical reactions, including palladium-catalysed cyclisations, leading to the formation of complex heterocycles such as furo[3,2-c]quinolin-4(5H)-ones. The optimization of these reactions involves adjusting factors like catalysts, bases, and solvents to achieve higher yields (Lindahl et al., 2006).
Physical Properties Analysis
The physical properties of furamide derivatives and related compounds are influenced by their molecular structure. For example, the crystal structure of certain N-mustards, including furamide derivatives, reveals insights into their molecular conformation and intermolecular interactions, which can affect their solubility, stability, and reactivity (Galešić & Vlahov, 1990).
Chemical Properties Analysis
The chemical properties of furamide derivatives, such as their reactivity and stability, are closely related to their structure. Studies on the synthesis and properties of polyamides and polyimides derived from furamide derivatives highlight the influence of structural elements like methyl substituents and hexafluoropropane units on their solubility, thermal stability, and mechanical properties (Liaw et al., 1998).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism Studies
Studies on compounds similar to "N-(3,5-dimethylphenyl)-2-furamide" focus on understanding their pharmacokinetics and metabolism. For instance, research on N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), related to lidocaine and classified as an experimental anticonvulsant, provides insights into its absorption, distribution, metabolism, and excretion (ADME) in both rats and humans. Such studies are crucial for drug development, enabling the optimization of drug properties for therapeutic use (Martin et al., 1997).
Toxicology and Safety Evaluation
Research often investigates the toxicological profiles and safety evaluations of chemicals. For example, acrylamide (AM) studies focus on its metabolism, hemoglobin adduct formation, and potential health impacts following oral and dermal administration. Understanding the toxicological effects of such compounds is essential for assessing their safety in various applications, including industrial and pharmaceutical contexts (Fennell et al., 2005).
Drug Efficacy and Mechanisms of Action
Investigations into the mechanisms of action and efficacy of compounds provide valuable information for therapeutic applications. For example, studies on DACA (N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide), a DNA-intercalating drug, explore its cytotoxic actions thought to involve topoisomerases I and II. Such research supports the development of novel anticancer therapies and informs clinical trial designs (McCrystal et al., 1999).
Environmental and Occupational Health
Research also extends to environmental and occupational health, examining the impact of chemical exposure on human health. Studies on workers exposed to N,N-dimethylformamide (DMF), for instance, evaluate the effectiveness of personal protective equipment and the health outcomes associated with exposure. This research is crucial for developing safety guidelines and protective measures in workplaces where chemical exposure is a concern (Wang et al., 2006).
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-6-10(2)8-11(7-9)14-13(15)12-4-3-5-16-12/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQTWSWKKBIZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)
![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)
![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)
![4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)
![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)
![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)
![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)
![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)
![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)
![5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)
![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)